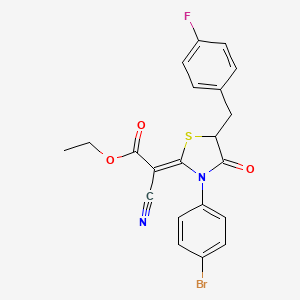

(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate

Descripción

The compound “(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate” is a thiazolidinone derivative characterized by a rigid heterocyclic core (4-oxothiazolidin-2-ylidene) substituted with a 4-bromophenyl group at position 3 and a 4-fluorobenzyl moiety at position 3. The Z-configuration of the exocyclic double bond is critical for its stereochemical and electronic properties. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents, leveraging the bromine and fluorine atoms for improved lipophilicity and target binding .

Propiedades

IUPAC Name |

ethyl (2Z)-2-[3-(4-bromophenyl)-5-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrFN2O3S/c1-2-28-21(27)17(12-24)20-25(16-9-5-14(22)6-10-16)19(26)18(29-20)11-13-3-7-15(23)8-4-13/h3-10,18H,2,11H2,1H3/b20-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLCERLHROCBNL-JZJYNLBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the bromophenyl and fluorobenzyl groups. The final step involves the formation of the cyanoacetate moiety.

Formation of Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.

Introduction of Aromatic Substituents: The bromophenyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions.

Formation of Cyanoacetate: The final step involves the reaction of the intermediate with ethyl cyanoacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The bromophenyl group can undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets. The thiazolidine ring and aromatic substituents allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways, resulting in therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Influence :

- The 4-fluorobenzyl group in the target compound improves metabolic stability compared to unsubstituted benzyl analogs, as fluorine resists oxidative degradation.

- The 4-bromophenyl substituent offers higher lipophilicity than 3-bromophenyl analogs (e.g., ), favoring membrane permeability .

Stereochemical Impact: The Z-configuration in the target compound ensures optimal spatial alignment for target binding, a feature absent in non-stereospecific analogs like I-6230 .

Biological Activity: While specific activity data for the target compound is unavailable, structurally related thiazolidinones with sulfanylidene groups (e.g., ) show antimicrobial activity, suggesting the target’s cyanoacetate may confer unique selectivity .

Research Implications and Limitations

However, the lack of experimental data (e.g., IC₅₀, solubility) limits conclusive efficacy assessments. Future studies should prioritize synthesizing derivatives with varying halogens (e.g., Cl, I) and side chains to optimize activity .

Actividad Biológica

(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate, with the CAS number 786679-79-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular structure, and the biological activities associated with this compound, focusing on antimicrobial and anticancer properties.

Molecular Structure

The molecular formula of (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is C21H16BrFN2O3S. The molecular weight is approximately 475.3 g/mol. The structure includes a thiazolidine ring, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing thiazolidine structures exhibit significant antimicrobial properties. The thiazole nucleus, which is part of the thiazolidine ring, has been shown to inhibit the growth of various bacterial and fungal strains. For instance, a study demonstrated that derivatives of thiazole exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against species such as Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| d1 | E. coli | 32 µg/mL |

| d2 | S. aureus | 16 µg/mL |

| d3 | C. albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate has been evaluated against various cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxic effects on human breast cancer cells (MCF7) through mechanisms that may involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Against MCF7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 20 | 65 |

| 50 | 30 |

The biological activity of thiazolidine derivatives is often linked to their ability to interfere with essential cellular processes in microbes and cancer cells. The proposed mechanisms include:

- Inhibition of Cell Wall Synthesis : Compounds may disrupt the biosynthesis of bacterial cell walls.

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to programmed cell death.

- Blocking Enzymatic Activity : Some derivatives inhibit key enzymes involved in metabolic pathways critical for cell survival.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated various thiazolidine derivatives against a panel of pathogens, revealing that modifications at the phenyl ring significantly enhanced antimicrobial potency .

- Anticancer Screening : A series of experiments conducted on MCF7 cells demonstrated that certain analogs of (Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.